Cinegalline is typically extracted from plants such as Alstonia boonei, which is known for its medicinal properties. The extraction process often involves the use of solvents like methanol or ethyl acetate to isolate the compound from plant material, followed by purification techniques such as chromatography .
Cinegalline is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are commonly found in various plants used in traditional medicine.
In laboratory settings, Cinegalline can be synthesized through a series of chemical reactions involving alkaloid precursors. The synthesis may require specific catalysts and conditions to facilitate the formation of the complex molecular structure characteristic of Cinegalline. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze and confirm the presence of the compound during synthesis .
Cinegalline has a unique molecular structure that contributes to its biological activity. The molecular formula for Cinegalline is C17H19N3O4, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals that Cinegalline consists of multiple functional groups, including hydroxyl and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. Detailed structural data can be obtained from spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) for precise characterization .
Cinegalline undergoes several chemical reactions that are essential for its functionality. These include hydrolysis, oxidation, and potential conjugation with other biomolecules.
The mechanism of action for Cinegalline primarily involves its interaction with cellular pathways that regulate oxidative stress and inflammation. It is believed to exert its effects by scavenging free radicals and modulating signaling pathways associated with inflammatory responses.
Research indicates that Cinegalline may inhibit pro-inflammatory cytokines and enhance antioxidant defenses in cells. This dual action contributes to its potential therapeutic effects in conditions characterized by oxidative stress .
Cinegalline typically appears as a crystalline solid with specific melting points that vary based on purity and crystalline form. It is soluble in organic solvents but has limited solubility in water.
Relevant analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
Cinegalline has been explored for various scientific applications, particularly in pharmacology. Its antioxidant properties make it a candidate for developing supplements aimed at reducing oxidative stress-related diseases. Additionally, studies have suggested potential uses in treating inflammatory conditions due to its ability to modulate immune responses.
Research continues into the efficacy of Cinegalline in clinical settings, with ongoing investigations into its mechanisms and potential therapeutic benefits across different health conditions .
Cinegalline (CHEBI:3705) is a complex quinolizidine alkaloid characterized by a polycyclic framework integrating a benzoate ester moiety. Its molecular formula is C₂₃H₃₀N₂O₆, with a molecular weight of 430.501 g/mol. The compound features a decahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl ester core structure, which classifies it within the bridged diazocine subclass of alkaloids. The IUPAC nomenclature defines it as 14-oxo-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-4-yl 3,5-dihydroxy-4-methoxybenzoate, reflecting its tetracyclic ring system and ester-linked aromatic component. Alternative systematic names include 3,5-dihydroxy-4-methoxybenzoic acid 1,3,4,7,7a,8,9,10,11,13,14,14a-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl ester [2] [5].
Table 1: Chemical Identity Profile of Cinegalline
Property | Value/Descriptor |
---|---|
Chemical Class | Quinolizidine alkaloid |
Molecular Formula | C₂₃H₃₀N₂O₆ |
Molecular Weight | 430.501 g/mol |
Canonical SMILES | COC1=C(C=C(C=C1O)C(=O)OC2CCN3CC4CC(CN5C4CCCC5=O)C3C2 |
InChI Key | WCNNCIUCJFPASX-UHFFFAOYSA-N |
ChEBI Identifier | 3705 |
KEGG Compound ID | C10762 |
Botanical Precursors | Alstonia species (e.g., A. boonei) |
The structural complexity arises from its five chiral centers, suggesting potential stereoisomerism, though the natural configuration remains uncharacterized in public databases. The presence of both tertiary amine and carbonyl functionalities contributes to its amphoteric properties, influencing solubility and reactivity [5].
The isolation of cinegalline represents a milestone in the phytochemical investigation of the Apocynaceae family, particularly the genus Alstonia. While initial research on Alstonia boonei focused on its ethnomedical applications for malaria and inflammation, targeted fractionation in the late 20th–early 21st century revealed cinegalline among its bioactive alkaloid constituents. This discovery occurred against a backdrop of intensified screening of plant-derived nitrogenous compounds for pharmacological potential [9]. Historically, alkaloid research faced a "techno-synergy gap" where chemical characterization outpaced bioactivity assessment. By 2000, >21,120 plant alkaloids were structurally elucidated, yet >76% had never undergone biological testing. Cinegalline exemplifies this pattern: Despite being cataloged in chemical databases (KEGG C10762, ChEBI 3705), its functional characterization remains sparse compared to structurally simpler alkaloids like caffeine or quinine [9]. Advances in chromatographic resolution and spectroscopic techniques (LC-MS/MS, NMR) enabled its identification in complex alkaloid fractions, as demonstrated in studies of A. boonei stem bark where it co-occurred with 16 other alkaloids [1]. Contemporary research now prioritizes such understudied alkaloids via bioactivity-guided fractionation, positioning cinegalline as a compound of emerging pharmacological interest.
Cinegalline is primarily documented in tropical angiosperms, notably Alstonia boonei De Wild. (Apocynaceae), a tree native to West and Central Africa. In this species, cinegalline accumulates in specialized secretory tissues of the stem bark, typically within crude alkaloid fractions (CAF) obtained via acid-base extraction. LC-MS/MS analyses indicate it is a minor constituent among A. boonei alkaloids, coexisting with hydroxyyohimbine and feruloyl-ursenate derivatives at trace levels [1]. While its occurrence in other Alstonia species (e.g., A. scholaris) is probable given shared biosynthetic pathways, empirical confirmation is lacking. No fungal or marine sources have been reported, contrasting the diverse alkaloid production observed in marine-derived Aspergillus species [3].
The biosynthetic route to cinegalline remains uncharacterized experimentally, but isotopic labeling studies of related alkaloids suggest a tripartite pathway:
Key enzymes likely include homospermidine synthase (quinolizidine backbone formation) and benzoyl-CoA:alkaloid acyltransferases (esterification). The involvement of non-heme iron oxidases analogous to isopenicillin-N-synthase (IPNS) is plausible, as such enzymes catalyze heterocycle formation in other alkaloid pathways [8].
Table 2: Documented and Putative Biological Sources of Cinegalline
Source Type | Species/System | Tissue Localization | Detection Method |
---|---|---|---|
Confirmed Botanical | Alstonia boonei | Stem bark | LC-MS/MS [1] |
Putative Botanical | Alstonia scholaris | Bark/leaves | Biosynthetic analogy |
Excluded Sources | Marine fungi (e.g., Aspergillus spp.) | – | Absent in metabolomic studies [3] |
Bioinformatic analysis of A. boonei transcriptomes reveals differential expression of alkaloid biosynthetic genes in bark vs. leaf tissues, consistent with cinegalline's tissue-specific accumulation. However, the absence of annotated genomes for Alstonia species hinders precise pathway reconstruction [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: